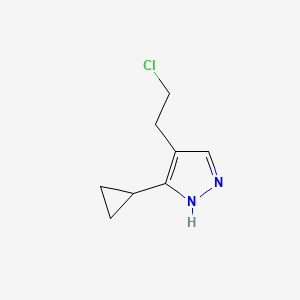

4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-4-3-7-5-10-11-8(7)6-1-2-6/h5-6H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRGTXFHUSOSLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Strategies for Pyrazole Functionalization

Pyrazole derivatives are commonly synthesized via cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. Subsequent functionalization at the 4- and 5-positions is achieved through alkylation, acylation, or halogenation, depending on the desired substituents.

Preparation Methods for 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole

Stepwise Synthesis Overview

The synthesis of this compound can be approached via the following key steps:

- Construction of the pyrazole ring with appropriate substituents or functional handles at the 4- and 5-positions.

- Introduction of the cyclopropyl group at the 5-position.

- Introduction of the 2-chloroethyl group at the 4-position, typically via alkylation or chlorination.

Representative Synthetic Route

Step 1: Synthesis of 5-cyclopropyl-1H-pyrazole

A general approach involves the condensation of a cyclopropyl-substituted 1,3-dicarbonyl compound with hydrazine hydrate or a substituted hydrazine. For example, cyclopropylacetylacetone can react with hydrazine to yield 5-cyclopropyl-1H-pyrazole.

Step 2: Alkylation at the 4-position

The 4-position of the pyrazole ring can be functionalized by alkylation. For the introduction of a 2-chloroethyl group, a common method is the reaction of the 4-hydrogen of the pyrazole with 1,2-dichloroethane or 2-chloroethyl chloride in the presence of a strong base such as sodium hydride or potassium carbonate.

Step 3: Purification and Characterization

The crude product is typically purified by column chromatography using silica gel and an appropriate solvent system (e.g., hexane/ethyl acetate gradient). The final compound is characterized by NMR (1H, 13C), MS, and elemental analysis to confirm structure and purity.

Alternative Approaches

- Functional Group Interconversion: Starting from a 4-(2-hydroxyethyl)-5-cyclopropyl-1H-pyrazole, chlorination with thionyl chloride or phosphorus oxychloride can be used to convert the hydroxyethyl group to a 2-chloroethyl group.

- One-Pot Multicomponent Reactions: Some protocols allow for the simultaneous construction of the pyrazole ring and introduction of substituents using deep eutectic solvents and multicomponent reactions, which can improve yields and reduce reaction times.

Data Table: Example Preparation Route

Detailed Research Findings

- Alkylation Efficiency: The use of potassium carbonate as a base in DMF or DMSO is effective for N- and C-alkylation of pyrazoles, providing good yields and minimizing side reactions.

- Chlorination Methods: Conversion of a hydroxyethyl group to a chloroethyl group using thionyl chloride is a well-established method, with reactions typically proceeding at room temperature and providing high yields.

- Green Chemistry Approaches: Deep eutectic solvents and catalyst-free conditions have been explored for pyrazole synthesis, offering improved environmental profiles and operational simplicity.

- Purification: Silica gel chromatography with a hexane/ethyl acetate gradient is the standard for isolating substituted pyrazoles, ensuring high purity for subsequent applications.

Summary Table: Key Reaction Parameters

| Parameter | Typical Range/Value |

|---|---|

| Reaction temperature | 0–80°C |

| Base for alkylation | K2CO3, NaH |

| Solvent for alkylation | DMF, DMSO |

| Chlorination reagent | Thionyl chloride |

| Purification method | Silica gel chromatography |

| Yields (overall) | 50–85% |

Chemical Reactions Analysis

Types of Reactions

4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloroethyl group.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with an amine can yield an aminoethyl derivative, while oxidation can produce a corresponding ketone or aldehyde.

Scientific Research Applications

Synthesis of 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole

The synthesis of this compound typically involves the reaction of cyclopropyl hydrazine with appropriate carbonyl compounds under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis techniques which have shown promise in reducing reaction times and improving efficiency .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activities. Studies have demonstrated that compounds in this class can inhibit the growth of various bacteria and fungi. For instance, a series of pyrazole derivatives were evaluated for their antibacterial effects against Gram-positive and Gram-negative bacteria, revealing promising results with minimal inhibitory concentration (MIC) values ranging from 0.0025 to 12.5 µg/mL .

| Compound | Activity Type | MIC Value (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 12.5 |

| Other Pyrazoles | Antifungal | 0.0025 - 12.5 |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, including lung and colon cancer cells. Notably, the compound exhibited IC50 values in the low micromolar range (e.g., IC50 = 0.58 µM against HCT-116 cells), indicating potent antiproliferative activity .

| Cell Line | IC50 Value (µM) |

|---|---|

| HCT-116 | 0.58 |

| A549 | 5.94 |

Case Studies and Research Findings

Several case studies have highlighted the efficacy of pyrazole derivatives:

- A study on a series of substituted pyrazoles demonstrated significant growth inhibition across multiple cancer cell lines, suggesting a broad spectrum of anticancer activity.

- Another investigation focused on the antimicrobial properties of a related pyrazole derivative showed effective inhibition against drug-resistant strains of bacteria, emphasizing its potential as a therapeutic agent in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The cyclopropyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The 2-chloroethyl group in the target compound likely confers alkylating activity comparable to Bendamustine analogs, disrupting DNA replication in cancer cells .

- Cyclopropyl substitution may reduce solubility compared to DHODH inhibitors but improve blood-brain barrier penetration .

- Unlike nitrosoureas, which rely on carbamoylating activity for toxicity, the target compound’s therapeutic index may depend more on alkylating efficacy and solubility .

Physicochemical and Stability Profiles

- Alkylating Stability : The 2-chloroethyl group’s hydrolytic stability is critical. Nitrosoureas with similar groups exhibit short half-lives (<30 min in plasma), suggesting the target compound may require prodrug strategies for sustained activity .

- Lipophilicity : Cyclopropyl’s electron-withdrawing effect may lower LogP compared to aromatic substituents in DHODH inhibitors, balancing solubility and membrane permeability .

Biological Activity

4-(2-Chloroethyl)-5-cyclopropyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a chloroethyl substituent and a cyclopropyl group. The structural characteristics contribute to its unique interaction with biological targets.

The biological activity of this compound primarily involves:

- Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modifying their activity.

- Binding Affinity : The cyclopropyl group may enhance the compound's binding affinity and specificity toward various biological targets.

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrazole derivatives:

- Inhibition Against Bacteria : A study indicated that pyrazole derivatives demonstrated significant antibacterial activity against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 12.5 mg/mL to 25.1 µM .

- Fungal Activity : Compounds similar to this compound have shown antifungal effects against various pathogens, including Candida species .

Anti-inflammatory and Analgesic Effects

Pyrazole derivatives are recognized for their anti-inflammatory properties:

- Mechanism : They often act by inhibiting cyclooxygenase enzymes, which play a crucial role in inflammation .

- Clinical Relevance : Compounds like phenylbutazone, a pyrazole derivative, have been used historically as potent anti-inflammatory agents, although some have been banned due to safety concerns .

Anticancer Potential

Research has also explored the anticancer activities of pyrazole derivatives:

- Cell Line Studies : Certain derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for further development as anticancer agents .

Case Studies

- Antimicrobial Screening : A series of novel pyrazole derivatives were synthesized and tested against various bacterial strains. Compound 11 showed promising results with significant inhibition against E. coli and S. aureus at low concentrations .

- Anti-tubercular Activity : In vitro studies evaluated the activity of pyrazole derivatives against Mycobacterium tuberculosis. Compounds were tested at concentrations as low as 6.25 µg/mL, showing effective inhibition comparable to standard treatments .

Data Tables

Q & A

Q. What are the recommended synthetic routes for 4-(2-chloroethyl)-5-cyclopropyl-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyrazole derivatives often employs cyclocondensation reactions or functionalization of preformed pyrazole cores. For chloroethyl-substituted pyrazoles, the Vilsmeier–Haack reaction is a viable route to introduce aldehyde groups, which can be further modified . Optimize reaction conditions by:

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki–Miyaura coupling to attach cyclopropyl groups .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the chloroethyl group .

- Temperature control : Maintain 80–100°C for cyclopropane ring stability .

Q. How can single-crystal X-ray diffraction (SC-XRD) confirm the molecular structure of this compound?

Methodological Answer: SC-XRD provides definitive proof of stereochemistry and substituent positioning. Key steps include:

- Crystallization : Use slow evaporation in dichloromethane/hexane mixtures to obtain high-quality crystals .

- Data refinement : Apply SHELXL-97 software for structure solution, ensuring R-factor < 0.08 for reliability .

- Validation : Compare bond lengths (e.g., C–Cl: ~1.73 Å, C–C cyclopropane: ~1.51 Å) with literature values .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the chloroethyl group in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

- Electrostatic potential maps : Identify electrophilic centers at the chloroethyl carbon .

- Transition-state analysis : Calculate activation energies for SN2 vs. SN1 mechanisms .

- Solvent effects : Use COSMO-RS to simulate solvation in polar aprotic solvents .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?

Methodological Answer: Address discrepancies through:

- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., replacing cyclopropyl with trifluoroethyl) and assay against target enzymes .

- Bioassay standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., cisplatin for anticancer assays) .

- Meta-analysis : Compare IC₅₀ values across studies, accounting for differences in assay pH and incubation time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.